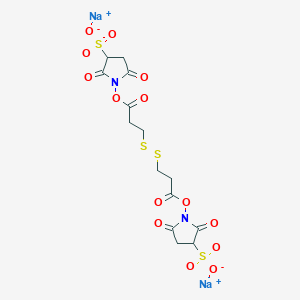
DTSSP Crosslinker (disodium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DTSSP Crosslinker (disodium), also known as 3,3’-dithiobis(sulfosuccinimidyl propionate), is a water-soluble, thiol-cleavable, and primary amine-reactive crosslinker. It is widely used in biochemical research for crosslinking proteins and other molecules. The compound contains two sulfo-N-hydroxysuccinimide (sulfo-NHS) ester groups that react with primary amines to form stable amide bonds, making it an essential tool for studying protein-protein interactions and creating bioconjugates .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of DTSSP Crosslinker (disodium) involves the reaction of 3,3’-dithiobis(propionic acid) with N-hydroxysulfosuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide. The reaction typically occurs in an organic solvent like dimethylformamide or dimethyl sulfoxide under mild conditions. The product is then purified by recrystallization or chromatography .
Industrial Production Methods: In industrial settings, the production of DTSSP Crosslinker (disodium) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The compound is then formulated into a stable, water-soluble form for commercial distribution .
Analyse Des Réactions Chimiques
Types of Reactions: DTSSP Crosslinker (disodium) primarily undergoes nucleophilic substitution reactions with primary amines. The sulfo-NHS ester groups react with amines to form stable amide bonds, releasing N-hydroxysulfosuccinimide as a byproduct .
Common Reagents and Conditions:
Reagents: Primary amines, reducing agents such as dithiothreitol or 2-mercaptoethanol.
Conditions: The reactions typically occur at pH 7-9 in aqueous buffers like phosphate-buffered saline or HEPES.
Major Products: The major products of these reactions are crosslinked proteins or other biomolecules, where the amide bonds formed between the primary amines and the sulfo-NHS ester groups stabilize the crosslinked structure .
Applications De Recherche Scientifique
DTSSP Crosslinker (disodium) has a wide range of applications in scientific research:
Chemistry: Used for creating bioconjugates and studying molecular interactions.
Biology: Facilitates the study of protein-protein interactions, protein structure, and cell surface labeling.
Medicine: Employed in drug delivery systems and the development of therapeutic proteins.
Industry: Utilized in the production of biosensors and diagnostic assays .
Mécanisme D'action
The mechanism of action of DTSSP Crosslinker (disodium) involves the formation of covalent amide bonds between the sulfo-NHS ester groups and primary amines on target molecules. This crosslinking stabilizes protein complexes and other biomolecular structures. The central disulfide bond in DTSSP can be cleaved by reducing agents, allowing for reversible crosslinking and the study of dynamic molecular interactions .
Comparaison Avec Des Composés Similaires
DTSSP Crosslinker (disodium) is unique due to its water solubility and thiol-cleavable properties. Similar compounds include:
Disuccinimidyl suberate (DSS): A non-cleavable, water-insoluble crosslinker with similar amine-reactive properties.
Sulfo-NHS-LC-Biotin: A water-soluble, non-cleavable crosslinker used for biotinylation of proteins.
Sulfo-SMCC: A hetero-bifunctional crosslinker with amine and thiol-reactive groups, used for creating more complex bioconjugates.
DTSSP Crosslinker (disodium) stands out for its ability to be cleaved under reducing conditions, making it particularly useful for reversible crosslinking studies .
Propriétés
IUPAC Name |
disodium;1-[3-[[3-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-3-oxopropyl]disulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O14S4.2Na/c17-9-5-7(33(23,24)25)13(21)15(9)29-11(19)1-3-31-32-4-2-12(20)30-16-10(18)6-8(14(16)22)34(26,27)28;;/h7-8H,1-6H2,(H,23,24,25)(H,26,27,28);;/q;2*+1/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRWWBWZHHSXBNC-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCSSCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2Na2O14S4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
608.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B8027409.png)
![1-(4-Chloro-phenyl)-1,5,6,7-tetrahydro-pyrazolo[4,3-b]pyridine-4-carboxylic acid tert-butyl ester](/img/structure/B8027411.png)

![(2E)-1-[6-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-6-oxohexyl]-2-[(E)-3-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole-5-sulfonate](/img/structure/B8027423.png)






![2-(6-Chloro-pyridin-3-yl)-2,5,6,7-tetrahydro-pyrazolo[4,3-b]pyridine-4-carboxylic acid tert-butyl ester](/img/structure/B8027486.png)

![2-[2-(Methylthio)pyrimidin-4-yl]-1-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]ethanone](/img/structure/B8027514.png)
